
1,3-Dimethoxy-2-(methylthio)benzene
概要
説明
1,3-Dimethoxy-2-(methylthio)benzene: is an organic compound with the molecular formula C9H12O2S It is a derivative of benzene, featuring two methoxy groups and one methylthio group attached to the benzene ring
科学的研究の応用
1,3-Dimethoxy-2-(methylthio)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions:
1,3-Dimethoxy-2-(methylthio)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethoxybenzene with dimethyl disulfide in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions:
1,3-Dimethoxy-2-(methylthio)benzene undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like or .
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles like or replace the methoxy groups.
Reduction: The compound can be reduced using reducing agents like to yield corresponding alcohols or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride, ether solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Amino or thiol-substituted benzene derivatives.
Reduction: Alcohols, thiols.
作用機序
The mechanism by which 1,3-dimethoxy-2-(methylthio)benzene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and methylthio groups can influence the compound’s reactivity and binding affinity, making it a versatile molecule for various applications.
類似化合物との比較
1,3-Dimethoxybenzene: Lacks the methylthio group, making it less reactive in certain types of reactions.
2,6-Dimethoxybenzenethiol: Contains thiol groups instead of methylthio, leading to different reactivity and applications.
1,3-Dimethoxy-4-(methylthio)benzene: Positional isomer with the methylthio group at a different position, affecting its chemical properties and reactivity.
Uniqueness:
1,3-Dimethoxy-2-(methylthio)benzene is unique due to the specific arrangement of methoxy and methylthio groups on the benzene ring. This arrangement imparts distinct chemical properties, making it suitable for specific synthetic and industrial applications. Its ability to undergo a variety of chemical reactions also makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
1,3-dimethoxy-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASQOZQFGVJMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345301 | |
| Record name | 1,3-Dimethoxy-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33617-67-3 | |
| Record name | 1,3-Dimethoxy-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

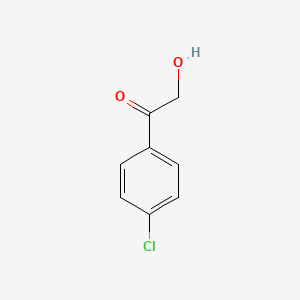

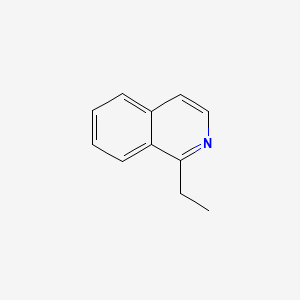
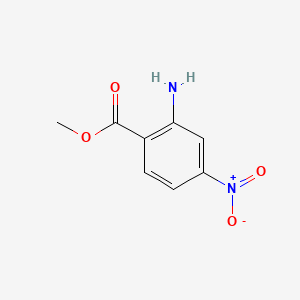
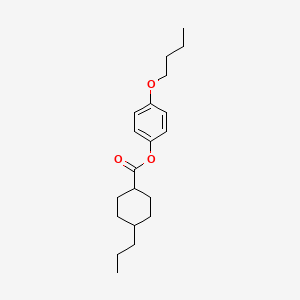
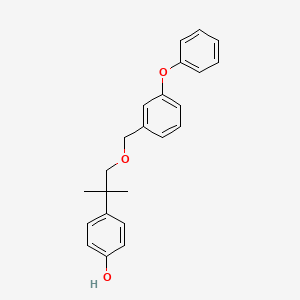



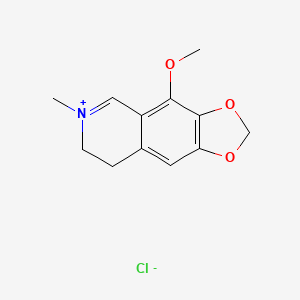
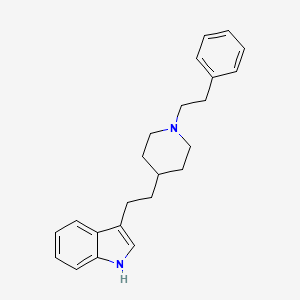

![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)
